![molecular formula C7H6BrClN2 B1378909 盐酸 8-溴咪唑并[1,2-a]吡啶 CAS No. 1419101-42-0](/img/structure/B1378909.png)

盐酸 8-溴咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

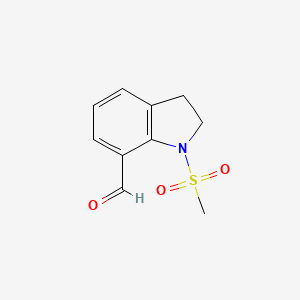

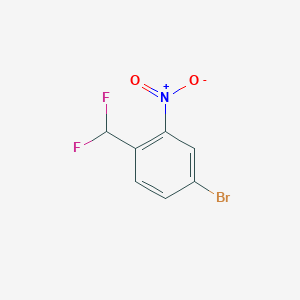

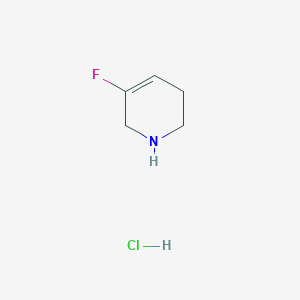

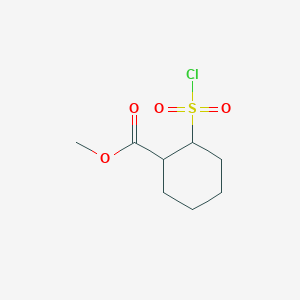

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular weight of 233.49 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is 8-bromoimidazo[1,2-a]pyridine hydrochloride . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 233.49 . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .科学研究应用

Anticancer Agents

8-Bromoimidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents. Specifically, they have shown promising results against breast cancer cells. The derivatives exhibit a range of biological activities, and some have demonstrated potent activity against cell lines such as MCF7 and MDA-MB-231, indicating their potential for development into effective cancer treatments .

Pharmaceutical Industry

The core structure of imidazo[1,2-a]pyridine is significant in the pharmaceutical industry due to its wide range of pharmacological activities. It serves as a scaffold for various drugs with applications such as hypnotics, analgesics, anti-osteoporosis, sedatives, and antiulcer medications .

Material Science

Imidazo[1,2-a]pyridine compounds are also valuable in material science due to their structural characteristics. They are recognized as a “privileged” scaffold in medicinal chemistry, which also makes them useful in material science applications .

Optoelectronic Devices

These compounds have potential applications in optoelectronic devices. Their luminescent properties make them suitable for use in technologies that require light-emitting materials, such as LED displays and sensors .

Confocal Microscopy and Imaging

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them useful as emitters for confocal microscopy and imaging. This application is particularly relevant in biological research where visualization of cells and tissues is crucial .

Organic Synthesis Intermediate

8-Bromoimidazo[1,2-a]pyridine hydrochloride is used as an intermediate in organic chemical synthesis. Its reactivity allows for the creation of various complex molecules, which can be further utilized in different chemical research applications .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future direction is likely to focus on developing more efficient and environmentally friendly synthetic strategies .

属性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)